4-FLUORO-N-{[1-(4-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE
Overview
Description
4-FLUORO-N-{[1-(4-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of fluorine atoms, sulfonamide groups, and a piperidine ring
Preparation Methods
The synthesis of 4-FLUORO-N-{[1-(4-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the sulfonamide and fluorine groups. One common synthetic route involves the following steps:
Friedel-Crafts Acylation: Introduction of an acyl group to the benzene ring.
Clemmensen Reduction: Conversion of the acyl group to an alkane.
Nitration: Introduction of a nitro group, followed by reduction to an amine.
Sulfonamide Formation: Reaction of the amine with a sulfonyl chloride to form the sulfonamide.
Chemical Reactions Analysis
4-FLUORO-N-{[1-(4-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms, such as fluorine, can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it useful in the synthesis of advanced materials.
Biological Studies: It is employed in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{[1-(4-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes, while the fluorine atoms can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and fluorinated organic molecules. Compared to these compounds, 4-FLUORO-N-{[1-(4-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications .
Properties
IUPAC Name |
4-fluoro-N-[[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4S2/c19-15-1-5-17(6-2-15)27(23,24)21-13-14-9-11-22(12-10-14)28(25,26)18-7-3-16(20)4-8-18/h1-8,14,21H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBYPKGXZUQVNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.